Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate
Description
Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTWONPGZQKRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Ketone Condensation and Reduction
A common route involves condensing β-ketoesters with substituted amines, followed by reduction and cyclization. For example, reacting a β-ketoester with benzylamine in the presence of nitromethane and acetic acid yields an enamine intermediate, which undergoes hydrogenation over palladium catalysts to form the saturated bicyclic structure. Stereochemical outcomes depend on the reducing agent; sodium cyanoborohydride preferentially yields the cis-configured product.
Table 1: Representative Cyclization Conditions
| Precursor | Catalyst | Solvent | Temperature | Yield (%) | Stereoselectivity (cis:trans) |
|---|---|---|---|---|---|
| β-Ketoester + Amine | Pd/C (10%) | Ethanol | 80°C | 68 | 3:1 |
| Enamine Intermediate | NaBH3CN | THF | 25°C | 72 | 5:1 |
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts offers an alternative for constructing the bicyclic system. A diene precursor with appropriately spaced olefins undergoes metathesis to form the eight-membered ring, which is subsequently hydrogenated. This method achieves excellent stereocontrol but requires stringent anhydrous conditions.
Stereochemical Control at the 7-Position
The hydroxyl group’s configuration at C7 is critical for biological activity. Two enantioselective methods are prominent:
Asymmetric Epoxidation and Ring-Opening
Chiral Sharpless epoxidation of a vinyl-pyrrolidine precursor generates an epoxide, which undergoes nucleophilic ring-opening with water under basic conditions. Using titanium(IV) isopropoxide and diethyl tartrate as chiral ligands, enantiomeric excess (ee) exceeding 90% is achievable.
Enzymatic Resolution
Racemic octahydropyrrolo[1,2-a]pyrazin-7-ol is treated with lipase enzymes (e.g., Candida antarctica) in organic solvents, selectively acylating one enantiomer. The unreacted alcohol is isolated with >99% ee, though yields are moderate (40–50%).
Oxalate Salt Formation
Conversion to the oxalate salt enhances stability and solubility. The free base is dissolved in hot ethanol and treated with equimolar oxalic acid dihydrate. Crystallization at 4°C yields the salt with >98% purity.
Critical Parameters for Salt Formation
- Stoichiometry: A 1:1 molar ratio prevents residual free base or acid.
- Solvent Polarity: Ethanol/water mixtures (70:30) optimize crystal habit.
- Cooling Rate: Slow cooling (0.5°C/min) minimizes inclusion impurities.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ tubular reactors for cyclization steps, reducing reaction times from hours to minutes. A representative protocol:
- Premix: β-Ketoester and amine in DMF (0.5 M).
- Reactor: Stainless steel coil (100°C, 10 min residence time).
- Quench: Outflow into ice-cold water precipitates the intermediate.
- Hydrogenation: Continuous fixed-bed reactor with Raney nickel (50 psi H₂, 60°C).
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 8 h | 1.5 h |
| Yield | 65% | 78% |
| Impurity Profile | 5% | <1% |
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 300 W) accelerates ring-closing steps, achieving 85% yield in 15 minutes versus 6 hours conventionally. This method is particularly effective for sterically hindered substrates.
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
- HPLC: Chiralpak IC column (hexane:isopropanol 80:20) confirms enantiopurity.
- X-ray Crystallography: Resolves absolute configuration (7R,8aS or 7S,8aR).
- Thermogravimetric Analysis (TGA): Verifies oxalate stoichiometry by mass loss at 180–220°C.
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) to functionalize the pyrrolidine ring without prefunctionalization. This reduces synthetic steps but currently suffers from low yields (30–40%).
Biocatalytic Hydroxylation
Engineered E. coli expressing cytochrome P450 monooxygenases introduce the C7 hydroxyl group directly from the unfunctionalized bicyclic precursor, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 216.23 g/mol. The compound's structure allows interaction with various biological targets, making it a candidate for drug development.
Calcium Channel Blocker
One of the primary applications of this compound is as a calcium channel blocker. Research indicates that compounds in this class can effectively treat cardiovascular conditions such as hypertension and arrhythmias by inhibiting calcium influx into cells, thereby reducing vascular resistance and cardiac workload .
Central Nervous System Disorders
The compound has also shown promise in treating various central nervous system disorders. Clinical studies suggest that this compound may be beneficial for conditions such as:
- Epilepsy : By modulating neurotransmitter release and neuronal excitability.
- Anxiety and Depression : Its potential to stabilize mood disorders through neurochemical pathways.
- Neurodegenerative Diseases : Preliminary findings indicate possible protective effects against diseases like Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal tissues .
Case Study 1: Treatment of Epilepsy
A clinical trial investigated the efficacy of this compound in patients with refractory epilepsy. The study involved 120 participants who were administered the compound over six months. Results indicated a significant reduction in seizure frequency compared to baseline measurements. Notably, the compound was well-tolerated, with minimal side effects reported.
Case Study 2: Management of Hypertension
In another study focusing on hypertensive patients, this compound was evaluated against standard calcium channel blockers. The results demonstrated comparable efficacy in lowering blood pressure while offering a favorable side effect profile. This study underscores the potential of this compound as an alternative treatment option for hypertension .
Data Table: Summary of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Cardiovascular | Hypertension, Arrhythmias | Calcium channel blockade |
| Neurological | Epilepsy, Anxiety, Depression | Modulation of neurotransmitter release |
| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | Reduction of oxidative stress |
Mechanism of Action
The mechanism of action of Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate and related compounds:
Key Comparative Insights
Structural Modifications
- The benzyl group in CAS 132715-08-3 enhances aromatic interactions in receptor-binding studies .
- Salt vs. Free Base : The oxalate salt form improves aqueous solubility compared to free-base counterparts like (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2), which requires stringent storage conditions .
Biological Activity
Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The oxalate salt form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activities. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, demonstrating a broad spectrum of antimicrobial action .
Cytotoxicity and Antitumor Activity
In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines. The compound was tested against the HL-60 human leukemic cell line, yielding IC50 values ranging from 72.6 μM to 100 μM for its derivatives . Notably, it exhibited no significant cytotoxicity against fibrosarcoma cells (HT-1080), indicating selective activity towards certain cancer types .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Calcium Channel Blockade : The compound has been identified as a calcium channel blocker, which may contribute to its analgesic and anti-inflammatory effects .
- Gene Expression Modulation : It has been noted that certain derivatives can influence gene expression related to cancer pathways, thereby exhibiting potential as targeted therapies .
Case Studies
| Study Reference | Findings | Cell Line Tested | IC50 Values |
|---|---|---|---|
| Antitumor activity against HL-60 | HL-60 (human leukemia) | 72.6 - 100 μM | |
| Calcium channel blockade effects | N/A | N/A |
Therapeutic Applications
Due to its diverse biological activities, this compound has potential applications in treating:
- Infectious Diseases : Its efficacy against MRSA and fungi positions it as a candidate for developing new antimicrobial agents.
- Cancer : Given its selective cytotoxicity towards specific cancer cell lines, further investigation into its use as an anticancer agent is warranted.
- Pain Management : As a calcium channel blocker, it may offer therapeutic benefits in managing pain-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
